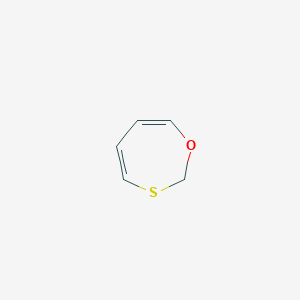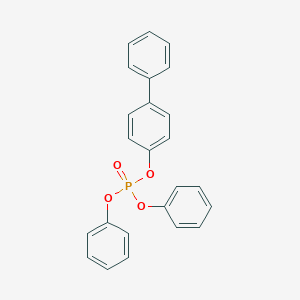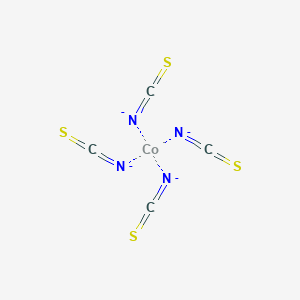
2H-1,3-Oxathiepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1,3-Oxathiepine is a heterocyclic compound that contains a six-membered ring with one sulfur and one oxygen atom. It has gained significant attention in the scientific community due to its unique chemical properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2H-1,3-Oxathiepine is not well understood, but it is believed to act through the inhibition of certain enzymes and proteins. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which is a neurotransmitter involved in various cognitive processes.
Efectos Bioquímicos Y Fisiológicos
2H-1,3-Oxathiepine has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which can help protect cells from oxidative damage. It has also been shown to have anti-inflammatory properties, which can help reduce inflammation in the body. Additionally, it has been shown to have neuroprotective properties, which can help protect neurons from damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2H-1,3-Oxathiepine is its unique chemical properties, which make it a useful building block for the synthesis of various compounds. It is also relatively easy to synthesize, which makes it accessible to researchers. However, one of the main limitations of 2H-1,3-Oxathiepine is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the research on 2H-1,3-Oxathiepine. One direction is to further explore its potential as a drug candidate for the treatment of various diseases. Another direction is to study its potential applications in the field of organic synthesis, where it can be used as a building block for the synthesis of various compounds. Additionally, further research can be done to better understand its mechanism of action and its biochemical and physiological effects.
Métodos De Síntesis
The synthesis of 2H-1,3-Oxathiepine involves the reaction of 2-bromo-1-phenylethanone with thiourea in the presence of potassium carbonate. The reaction proceeds through the formation of an intermediate, which later undergoes intramolecular cyclization to yield the desired product. This method has been optimized and modified by various researchers to improve the yield and purity of the product.
Aplicaciones Científicas De Investigación
2H-1,3-Oxathiepine has been extensively studied for its potential applications in various fields. It has shown promising results in the field of organic synthesis, where it has been used as a building block for the synthesis of various compounds. It has also been studied for its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
Número CAS |
15599-76-5 |
|---|---|
Nombre del producto |
2H-1,3-Oxathiepine |
Fórmula molecular |
C5H6OS |
Peso molecular |
114.17 g/mol |
Nombre IUPAC |
1,3-oxathiepine |
InChI |
InChI=1S/C5H6OS/c1-2-4-7-5-6-3-1/h1-4H,5H2 |
Clave InChI |
ZSELJDBKNFWRAP-UHFFFAOYSA-N |
SMILES |
C1OC=CC=CS1 |
SMILES canónico |
C1OC=CC=CS1 |
Sinónimos |
1,3-Oxathiepin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Dimethyl [(2-methylphenyl)methyl]phosphonate](/img/structure/B99778.png)



![1,2,4-Trimethyl-5-[1-(2,4,5-trimethylphenyl)ethyl]benzene](/img/structure/B99787.png)




![Silane, trimethyl[[p-(trimethylsiloxy)benzyl]oxy]-](/img/structure/B99799.png)
